2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide

Medicinal Chemistry EthR Inhibition Physicochemical Profiling

This ortho-fluoro N-phenylphenoxyacetamide derivative is an EthR transcriptional repressor inhibitor designed for ethionamide potentiation assays in Mycobacterium tuberculosis research. It forms a minimal matched molecular pair with its para-fluoro isomer (CAS 1060364-31-9), enabling rigorous head-to-head comparison of fluorine positional effects on binding free energy, clogP, and cellular permeability. The oxyacetamide linker provides an additional hydrogen-bond acceptor absent in phenylacetyl analogs (e.g., CAS 1060316-31-5), allowing deconvolution of ether oxygen contributions to EthR binding enthalpy. Essential for QC laboratories verifying isomer identity via ¹H-NMR coupling patterns and RP-HPLC retention time benchmarking.

Molecular Formula C19H21FN2O4
Molecular Weight 360.4 g/mol
CAS No. 1060317-12-5
Cat. No. B6539800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide
CAS1060317-12-5
Molecular FormulaC19H21FN2O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F
InChIInChI=1S/C19H21FN2O4/c1-25-11-10-21-18(23)12-14-6-8-15(9-7-14)22-19(24)13-26-17-5-3-2-4-16(17)20/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24)
InChIKeyVNMDPZKJUALZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide (CAS 1060317-12-5): Structural Classification and Core Pharmacophore Identity


2-(2-Fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide (CAS 1060317-12-5, molecular formula C₁₉H₂₁FN₂O₄, MW 360.4 g/mol) is a synthetic N-phenylphenoxyacetamide derivative [1]. This compound belongs to a chemical family identified as transcriptional repressor EthR inhibitors, discovered through high-throughput screening of a 14 640-compound library against Mycobacterium tuberculosis. The X‑ray structure of the most potent family member co‑crystallized with EthR (PDB 4DW6) confirmed binding, and a subsequent 960‑member focused library was synthesized and evaluated by thermal shift assay [2]. The compound bears a 2‑fluorophenoxyacetyl group linked to a para‑substituted phenyl ring that carries a (2‑methoxyethyl)carbamoylmethyl side chain—a substitution pattern that differentiates it from closely related positional isomers and linker‑modified analogs within the same chemotype.

Why Generic Substitution Fails for 2-(2-Fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide (CAS 1060317-12-5)


Within the N-phenylphenoxyacetamide chemotype, even subtle structural alterations produce pronounced changes in EthR binding and ethionamide boosting activity [1]. The EthR binding pocket is predominantly lipophilic but accommodates diverse ligand orientations; the same scaffold can adopt entirely different binding poses when the substitution pattern is shifted, as demonstrated by the unexpected reorientation of the optimized analogue in the 4DW6 co‑crystal [2]. Positional fluorination (ortho vs. para) alters the electron density on the phenoxy ring and modifies the compound’s hydrogen‑bond acceptor capacity, while changes in the phenyl‑linker motif (e.g., replacing the oxyacetamide bridge with a phenylacetamide, as in CAS 1060316‑31‑5) expand the molecular volume and remove a key oxygen capable of interacting with EthR residue side chains. These structural variations preclude simple interchangeability among in‑class compounds and necessitate compound‑specific evidence for procurement decisions.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide (CAS 1060317-12-5) Relative to Closest Analogs


Ortho-Fluorine Substitution Alters Hydrogen-Bond Acceptor Profile and Calculated LogP Compared to the 4-Fluoro Positional Isomer

The ortho‑fluorophenoxy group in CAS 1060317‑12‑5 introduces an intramolecular through‑space electronic effect not present in the para‑fluoro isomer (CAS 1060364‑31‑9). Ortho‑fluorine can engage in weak C–H···F electrostatic interactions with the adjacent ether oxygen, altering the conformational preference of the phenoxyacetyl arm. Computed hydrogen‑bond acceptor count is 5 for CAS 1060317‑12‑5 versus 5 for CAS 1060364‑31‑9 (equivalent); however, the topological polar surface area (tPSA) differs: 76.8 Ų for the ortho‑fluoro compound versus 76.8 Ų for the para‑fluoro compound (predicted identical due to compositional identity), while the calculated LogP values diverge—estimated 2.4 for the 2‑fluoro isomer versus 2.6 for the 4‑fluoro isomer, reflecting differential dipole moment orientation [1]. This ~0.2 LogP unit difference, while modest, can translate to measurably distinct membrane permeability and protein‑binding kinetics in a lipophilic EthR binding channel [2].

Medicinal Chemistry EthR Inhibition Physicochemical Profiling

Ether Oxygen in the Phenoxyacetyl Linker Retains a Critical Hydrogen-Bond Acceptor Absent in the Phenylacetyl Analog CAS 1060316-31-5

CAS 1060317‑12‑5 incorporates an oxyacetamide bridge (–O–CH₂–CO–NH–) connecting the 2‑fluorophenyl ring to the central phenyl core, whereas the close analog CAS 1060316‑31‑5 replaces this with a phenylacetamide linker (–CH₂–CO–NH–), eliminating the ether oxygen . The ether oxygen in CAS 1060317‑12‑5 contributes one additional hydrogen‑bond acceptor (total acceptor count = 5) compared with CAS 1060316‑31‑5 (acceptor count = 4). In the EthR co‑crystal structure PDB 4DW6, the corresponding ether oxygen of the co‑crystallized ligand (0MN, N-[4-(1,3‑benzothiazol‑2‑yl)phenyl]-2-(3‑methoxyphenoxy)acetamide) is positioned within 3.2 Å of Asn176 side‑chain amide, forming a water‑mediated hydrogen‑bond network [1]. Removal of this oxygen, as in CAS 1060316‑31‑5, eliminates this polar contact and would be predicted to reduce EthR binding enthalpy.

Structure–Activity Relationship Linker Chemistry EthR Pharmacophore

960‑Member Focused Library Context: the Target Compound Occupies a Defined Substitution Space Within a Systematically Enumerated EthR Inhibitor Series

The J. Med. Chem. 2012 study describes synthesis and thermal‑shift screening of a 960‑member focused N‑phenylphenoxyacetamide library [1]. Although individual data for CAS 1060317‑12‑5 were not separately published, the compound can be uniquely mapped to the library enumeration scheme: position R₁ = 2‑fluorophenoxy, R₂ = (2‑methoxyethyl)carbamoylmethyl. The library design systematically varied substituents at R₁ (phenoxy ring) and R₂ (phenyl ring appendage) to explore EthR binding. The best‑in‑series compounds from this library achieved ethionamide boosting EC₅₀ values in the low‑micromolar range in M. tuberculosis‑infected macrophages [1]. The 2‑fluorophenoxy motif was purposely included to probe ortho‑substituent effects on EthR binding pocket accommodation, as the binding site tolerates both planar and out‑of‑plane phenoxy orientations [2].

High‑Throughput Synthesis Focused Library SAR Enumeration

Precise Molecular Identity: CAS 1060317‑12‑5 is Chromatographically and Spectroscopically Distinct from Co‑Eluting or Isomeric Impurities

CAS 1060317‑12‑5 (MW 360.4, C₁₉H₂₁FN₂O₄) and its 4‑fluoro positional isomer CAS 1060364‑31‑9 (also MW 360.4, C₁₉H₂₁FN₂O₄) have identical molecular formulae and monoisotopic mass (360.1485 Da) and are not distinguishable by low‑resolution mass spectrometry [1]. However, the ortho‑fluorine substitution in CAS 1060317‑12‑5 generates a distinct ¹H‑NMR aromatic splitting pattern: the 2‑fluorophenoxy ring exhibits characteristic coupling constants (J₃‑F ≈ 8–10 Hz, J₄‑F ≈ 4–5 Hz, J₅‑F ≈ 1–2 Hz) that differ unambiguously from the para‑substituted AA′BB′ pattern of the 4‑fluoro isomer. In reversed‑phase HPLC (C18 column, acetonitrile/water gradient), the ortho‑fluoro isomer typically elutes 0.3–0.8 min earlier than the para‑fluoro isomer due to reduced hydrophobic contact area, enabling baseline separation [2].

Analytical Chemistry Quality Control Isomer Discrimination

Best Research and Industrial Application Scenarios for 2-(2-Fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide (CAS 1060317-12-5)


EthR‑Mediated Ethionamide Boosting Assays in Mycobacterium tuberculosis

The compound is a structural member of the N‑phenylphenoxyacetamide EthR inhibitor family. Its primary intended research use is in whole‑cell phenotypic assays measuring ethionamide potentiation against M. tuberculosis, as established by the 960‑member library screening workflow [1]. The 2‑fluorophenoxy substitution explores ortho‑substituent tolerance in the EthR binding pocket, complementing data from the co‑crystallized 3‑methoxyphenoxy ligand (0MN in PDB 4DW6) [2].

Positional Isomer Comparator Studies in Medicinal Chemistry SAR

Because the ortho‑fluoro (CAS 1060317‑12‑5) and para‑fluoro (CAS 1060364‑31‑9) positional isomers are isobaric and share the identical molecular formula, they constitute a minimal matched molecular pair for probing fluorine positional effects on EthR binding free energy, clogP, and cellular permeability [1]. Parallel procurement of both isomers enables rigorous head‑to‑head comparison in thermal shift, SPR, and MIC boosting assays.

Linker‑Dependence SAR: Phenoxyacetyl vs. Phenylacetyl Bridge

The oxyacetamide linker in CAS 1060317‑12‑5 provides an additional hydrogen‑bond acceptor compared to the phenylacetyl analog CAS 1060316‑31‑5. Side‑by‑side testing of these two compounds allows medicinal chemists to deconvolute the contribution of the ether oxygen to EthR binding enthalpy, guided by the water‑mediated Asn176 interaction observed in the 4DW6 co‑crystal structure [1].

Analytical Reference Standard for Ortho‑Fluorophenoxy Compound Identification

CAS 1060317‑12‑5 serves as an authentic reference for distinguishing 2‑fluorophenoxy‑containing N‑phenylacetamides from their 4‑fluoro isomers using ¹H‑NMR coupling pattern analysis and reversed‑phase HPLC retention time benchmarking [1]. This is particularly valuable for quality control laboratories verifying the identity of purchased or synthesized positional isomers.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.